molecular formula C7H15ClN2O2 B2422571 (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride CAS No. 2418597-10-9

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2422571
CAS No.: 2418597-10-9
M. Wt: 194.66
InChI Key: BGWNRBMPJQXCKC-RGMNGODLSA-N
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Description

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyethyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide
  • (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrobromide
  • (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydroiodide

Uniqueness

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWNRBMPJQXCKC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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